molecular formula C9H12N2O3S B2938800 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid CAS No. 501074-92-6

2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid

Cat. No.: B2938800
CAS No.: 501074-92-6
M. Wt: 228.27
InChI Key: JDCKXGBXTQJEJN-UHFFFAOYSA-N
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Description

2-[(4-Oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid is a chemical compound of interest in scientific research, particularly in medicinal chemistry and chemical biology. Its structure features a pyrimidinone core, a common pharmacophore in drug discovery, coupled with a sulfanylacetic acid moiety. This molecular architecture makes it a valuable building block for the synthesis of more complex molecules. Researchers can utilize this compound as a key intermediate to develop novel chemical entities, such as acetamide derivatives, for various biochemical applications . For instance, structurally similar compounds containing the 4-oxo-pyrimidine scaffold have been identified as specific inhibitors of enzymes like matrix metalloproteinase-9 (MMP-9), which is a significant target in cancer metastasis, inflammation, and other pathological processes . The presence of the propyl group at the 6-position of the pyrimidine ring may influence the compound's lipophilicity and binding affinity, making it a subject for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet (SDS) before use.

Properties

IUPAC Name

2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-2-3-6-4-7(12)11-9(10-6)15-5-8(13)14/h4H,2-3,5H2,1H3,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCKXGBXTQJEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid typically involves the condensation of a three-carbon compound with an amidine structure. The reaction is catalyzed by sodium hydroxide or ethoxide . The process involves nucleophilic addition followed by cyclization to form the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated pyrimidine derivatives.

Scientific Research Applications

2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by affecting cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

The compound’s activity and physicochemical properties are heavily influenced by substituents on the pyrimidine ring. Key analogs include:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-[(4-Oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid 4-Oxo, 6-propyl, 2-sulfanyl acetic acid C₉H₁₂N₂O₃S 228.27 Potential enzyme inhibition
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) 2-Chloro, 6-methyl, 4-carboxylic acid C₇H₇ClN₂O₂ 186.60 Intermediate in drug synthesis
2-{[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid 4-Pyrazole, 6-CF₃, 2-sulfanyl acetic acid C₁₈H₁₅F₃N₃O₂S 394.38 High hydrophobicity; agrochemical applications
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid 4-Oxo, 4-aryl, 2-sulfanyl acetic acid C₁₃H₁₂O₅S 280.30 Antihypertensive candidate
Key Observations :
  • Propyl vs. Trifluoromethyl (CF₃) at Position 6 : The propyl group in the target compound enhances lipophilicity compared to the electron-withdrawing CF₃ group in , which may reduce metabolic stability but improve membrane permeability.
  • Sulfanyl Acetic Acid vs.

Physicochemical Properties

  • Solubility : The target compound’s solubility in aqueous media is likely lower than that of 2-chloro-6-methylpyrimidine-4-carboxylic acid due to the absence of ionizable chlorine and the presence of a hydrophobic propyl chain.
  • Thermal Stability : Sulfanyl acetic acid derivatives generally exhibit moderate thermal stability (decomposition >200°C), comparable to analogs in .

Biological Activity

2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid is a compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. The presence of a pyrimidine ring, along with a sulfanyl group and an acetic acid moiety, contributes to its reactivity and interaction with various biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12N2O3S\text{C}_9\text{H}_{12}\text{N}_2\text{O}_3\text{S}

Key Structural Features

  • Pyrimidine Core : Often associated with various pharmacological activities.
  • Sulfanyl Group : Enhances the compound's reactivity.
  • Acetic Acid Moiety : Contributes to solubility and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing pyrimidine structures exhibit significant antimicrobial activity. The molecular docking studies suggest that this compound shows high affinity towards tRNA (Guanine37-N1)-methyltransferase (TrmD) isolated from Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in cell proliferation and migration.
  • Interaction with Nucleic Acids : The pyrimidine structure allows for potential binding to DNA or RNA, influencing gene expression.

Comparative Biological Activity

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
4-OxoquinolineContains a quinoline coreNeuroprotective properties
5-EthyluracilPyrimidine derivativeAntiviral activity
6-Methylthio-pyrimidinoneMethylthio substitution on pyrimidineAntifungal properties

While all these compounds share similar heterocyclic structures, the unique substitution patterns on the pyrimidine ring in this compound may confer distinct biological activities and pharmacological profiles.

Synthesis and Application

The synthesis of this compound can be achieved through condensation reactions involving appropriate precursors. This compound has been utilized in the design and synthesis of novel antimicrobial agents, showcasing its versatility in pharmaceutical applications.

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